Home > Products > Screening Compounds P73124 > N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide - 1351641-02-5

N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Catalog Number: EVT-2738915
CAS Number: 1351641-02-5
Molecular Formula: C16H15N5O
Molecular Weight: 293.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound that exhibits potential pharmacological properties, particularly as a phosphodiesterase 10 inhibitor. This compound belongs to a class of pyrazole derivatives, which have garnered interest for their biological activities, including anti-inflammatory and neuroprotective effects. The structural formula of this compound is C13H13N5OC_{13}H_{13}N_{5}O and it is characterized by the presence of a pyridazine ring, a pyrazole moiety, and a phenethyl group.

Source and Classification

The compound is classified under organic compounds with heterocyclic structures. Its classification includes:

  • Chemical Class: Pyrazole derivatives
  • Pharmacological Class: Potential phosphodiesterase inhibitors
  • IUPAC Name: N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
Synthesis Analysis

Methods

The synthesis of N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide can be achieved through various organic reactions. A common method involves the reaction of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine with an appropriate amine, such as aniline or substituted anilines, under reflux conditions in an organic solvent like xylene. The reaction typically proceeds as follows:

  1. Dissolve the starting material in xylene.
  2. Add the amine to the solution.
  3. Reflux the mixture for several hours while monitoring the reaction progress via thin-layer chromatography.
  4. Upon completion, the mixture is cooled, and water is added to precipitate the product.
  5. The solid product is filtered, dried, and purified through recrystallization from suitable solvents.

Technical Details

The reaction conditions (temperature, time, solvent) must be optimized to achieve high yields and purity of the desired compound. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide features:

  • A pyridazine ring connected to a pyrazole ring.
  • A phenethyl group attached to the nitrogen atom.
  • A carboxamide functional group at the 3-position of the pyridazine ring.

Data

The compound's molecular geometry is largely planar with significant intramolecular hydrogen bonding contributing to its stability. The root mean square deviation for planarity is approximately 0.0440 0.0440\text{ }, indicating minimal deviation from planarity in its crystal structure .

Chemical Reactions Analysis

N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide can participate in various chemical reactions typical for amides and heterocycles:

  • Substitution Reactions: The presence of reactive sites on the pyrazole and pyridazine rings allows for electrophilic substitution reactions.
  • Hydrolysis: Under acidic or basic conditions, carboxamide groups can undergo hydrolysis to yield corresponding acids and amines.

These reactions can be utilized in further synthetic applications or modifications to enhance biological activity.

Mechanism of Action

The mechanism of action for N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide primarily involves its role as a phosphodiesterase 10 inhibitor. By inhibiting this enzyme, the compound increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which can lead to enhanced signaling pathways associated with neuronal function and protection.

Data

Research indicates that phosphodiesterase inhibitors can have therapeutic implications in treating neurodegenerative diseases by modulating neurotransmitter levels and improving synaptic plasticity.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 239.27 g/mol
  • Melting Point: Specific melting point data may vary based on synthesis methods but generally falls within a range typical for similar compounds.

Chemical Properties

  • The compound is expected to exhibit moderate solubility in organic solvents due to its hydrophobic phenethyl group.

Relevant Data or Analyses

Spectroscopic data (NMR, IR) typically confirm functional groups present in the molecule, while crystallographic studies provide insights into intermolecular interactions that stabilize its solid-state form.

Applications

N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide has potential applications in:

  • Pharmaceutical Development: As a candidate for treating neurological disorders due to its phosphodiesterase inhibitory activity.
  • Research: In studies focusing on enzyme inhibition mechanisms related to neuroprotection and inflammation.

This compound exemplifies how modifications in chemical structure can lead to significant biological effects, making it a subject of interest in medicinal chemistry and pharmacology.

Synthetic Methodologies and Structure-Activity Relationships

Multi-Step Organic Synthesis Strategies

Nucleophilic Substitution Reactions for Pyridazine Core Functionalization

The pyridazine ring serves as the foundational scaffold for constructing N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide. Functionalization typically begins with the activation of C3 and C6 positions of 3,6-dichloropyridazine through nucleophilic substitution. The C6 position exhibits higher electrophilicity due to adjacent nitrogen atoms, allowing regioselective displacement by nitrogen nucleophiles. Pyrazole incorporation employs N-alkylated pyrazoles under mild basic conditions (K₂CO₃/DMF, 60°C), achieving >85% yield for 6-(1H-pyrazol-1-yl)pyridazine intermediates [3]. Halogen retention at C3 is critical for subsequent carboxamide formation. Solvent polarity significantly influences kinetics: dimethylformamide accelerates substitution 3-fold compared to tetrahydrofuran due to enhanced nucleophile solvation [3]. Microwave irradiation (100W, 140°C) further reduces reaction times from hours to minutes while maintaining regioselectivity [3].

Table 1: Nucleophilic Substitution Efficiency at Pyridazine C6 Position

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
1H-PyrazoleK₂CO₃Dimethylformamide60487
1H-PyrazoleCs₂CO₃Acetonitrile80292
3-Amino-1H-pyrazoleEt₃NEthanolReflux678

Amide Coupling Techniques for Phenethyl Group Incorporation

Carboxamide linkage formation employs coupling between 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid and 1-phenylethylamine. Carboxylic acid precursors are generated via hydrolysis of ester intermediates (NaOH/EtOH/H₂O, 80°C, 4h) or direct oxidation of aldehydes [4]. Two primary coupling strategies are utilized:

  • Schotten-Baumann Conditions: Interfacial reactions with acyl chlorides (SOCl₂-thionyl chloride-derived) and 1-phenylethylamine in dichloromethane/water mixtures yield 60-75% product, though with occasional epimerization at the chiral phenethyl center .
  • Carbodiimide-Mediated Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole in dimethylformamide enables racemization-free amidation at 25°C (12h, 82-90% yield). Critical parameters include stoichiometric control (1:1.2 acid:amine ratio) and exclusion of nucleophilic catalysts that promote pyrazole N-alkylation .

Table 2: Amidation Reagent Comparison for Target Compound Synthesis

Coupling ReagentAdditiveSolventTime (h)Yield (%)Purity (%)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideHydroxybenzotriazoleDimethylformamide129098
Propylphosphonic anhydrideN,N-DiisopropylethylamineDichloromethane48595
N,N'-Dicyclohexylcarbodiimide4-DimethylaminopyridineTetrahydrofuran187090

Microwave-Assisted and Catalytic Optimization in Heterocyclic Ring Formation

Microwave dielectric heating revolutionizes key steps:

  • Pyrazole-pyridazine conjugation achieves 95% conversion in 15 minutes (150°C, dimethylformamide) versus 8 hours conventionally [3].
  • In situ copper-catalysis (CuI, 10 mol%) enables one-pot tandem N-arylation/amide coupling, reducing synthesis from four steps to two with 76% overall yield [3] [6].Palladium-catalyzed Buchwald-Hartwig amination permits direct installation of advanced amines, though competing pyridazine ring reduction requires careful ligand selection (XPhos vs. BINAP) [8]. Solvent-free microwave conditions (180°C, 20 min) suppress hydrolytic byproducts during carboxamide formation, enhancing yields to 94% [6].

Structure-Activity Relationships

Pyrazole N1-Substitution Effects on Target Engagement

The pyrazole N1 position directly influences bioactivity:

  • Unsubstituted pyrazole enhances hydrogen bonding capacity (-ΔG = 5.2 kcal/mol in kinase binding assays), increasing kinase inhibition potency 8-fold versus methyl-substituted analogs [8].
  • Electron-withdrawing groups (cyanomethyl, trifluoroethyl) diminish cellular activity (IC₅₀ >10 μM) by disrupting charge transfer interactions with conserved catalytic lysines .
  • Bulky aryl substituents (naphthyl) improve selectivity (>100-fold for GSK-3β over CDK2) through steric exclusion from off-target ATP pockets [8].

Pyridazine C5 Modifications and Electronic Effects

C5 electronic perturbation significantly alters target affinity:

  • Methyl substitution increases logP by 0.8 but reduces solubility (0.12 mg/mL vs. 1.4 mg/mL for unsubstituted), compromising cellular activity [7].
  • Electron-donating groups (methoxy) diminish kinase binding (Kd = 380 nM) by weakening hinge-region hydrogen bonding versus electron-withdrawing cyano derivatives (Kd = 42 nM) [7] [8].
  • Halogen incorporation (Cl, F) enhances metabolic stability (t₁/₂ >120 min in microsomes) but may induce hERG affinity (IC₅₀ = 3.2 μM for 5-Cl) [7].

Phenethyl Stereochemistry and Bioactive Conformation

Chiral center configuration dictates target engagement:

  • (R)-1-Phenylethyl enantiomer exhibits 30-fold higher kinase affinity (IC₅₀ = 15 nM) than (S)-counterpart due to optimal hydrophobic pocket fitting [8].
  • α-Methyl removal eliminates stereocenters but reduces potency 100-fold, emphasizing the methyl group’s role in van der Waals contacts [8].
  • Para-substituted phenethyl groups modulate off-target effects: fluorophenyl decreases CYP3A4 inhibition (IC₅₀ >50 μM) versus unsubstituted phenyl (IC₅₀ = 8.3 μM) [7].

Figure: Structural Optimization Map

[Pyridazine Core]  |  --------------------------------  |                |             |  [C5-Modifications] [C6-Pyrazole] [C3-Amide]  |                |             |  Electron-withdrawing   H-bond donors  Chiral phenethyl  (CN, F, Cl)           (Unsubstituted N1) (R-configuration)  

These systematic structure-activity explorations demonstrate that optimal activity requires synergistic integration of hydrogen-bonding pyrazole, electron-deficient pyridazine, and stereospecific phenethyl domains—guiding rational design of advanced analogs.

Properties

CAS Number

1351641-02-5

Product Name

N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

IUPAC Name

N-(1-phenylethyl)-6-pyrazol-1-ylpyridazine-3-carboxamide

Molecular Formula

C16H15N5O

Molecular Weight

293.33

InChI

InChI=1S/C16H15N5O/c1-12(13-6-3-2-4-7-13)18-16(22)14-8-9-15(20-19-14)21-11-5-10-17-21/h2-12H,1H3,(H,18,22)

InChI Key

LQECIVUYSRXBKL-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C2=NN=C(C=C2)N3C=CC=N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.